molecular formula C20H17BrN2O4S B3310611 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide CAS No. 946211-67-2

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide

Cat. No.: B3310611
CAS No.: 946211-67-2
M. Wt: 461.3 g/mol
InChI Key: UZQIZTFLGKFJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide (CAS 946211-67-2) is a chemical compound offered with a minimum purity of 95% for research applications . This molecule is a synthetic hybrid incorporating a tetrahydroquinoline scaffold, a structural motif widely found in nature and various pharmacologically active compounds . The tetrahydroquinoline core is linked to a benzenesulfonyl group and a 5-bromofuran-2-carboxamide unit. The bromofuran component is of particular interest, as the furan ring is a aromatic heterocycle frequently used in organic synthesis for its versatile chemical properties . While specific biological data for this exact compound is not fully detailed in the literature, its molecular architecture suggests significant potential for exploration in medicinal chemistry. Researchers are investigating similar sulfonamide and tetrahydroquinoline derivatives for a range of biological activities. For instance, sulfonamide derivatives are intensively studied as inhibitors of targets like human carbonic anhydrase isoforms, which are relevant in oncology research . Furthermore, compounds featuring the benzenesulfonyl-thiosemicarbazide scaffold have been reported to possess antimicrobial and investigated for anticancer properties in in silico studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-8-9-17-14(13-15)5-4-12-23(17)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQIZTFLGKFJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide typically involves multiple stepsKey reagents used in these reactions include benzenesulfonyl chloride, bromofuran-2-carboxylic acid, and various catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound 11-(furan-2-yl)-3,3-dimethyl-10-(thiophene-2-carbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (ID: J024-0391) serves as a relevant comparator due to shared heterocyclic features. Below is a comparative analysis:

Property N-[1-(Benzenesulfonyl)-... (G504-0033) 11-(Furan-2-yl)-... (J024-0391)
Molecular Formula C₂₀H₁₇BrN₂O₄S C₂₄H₂₂N₂O₃S
Molecular Weight (g/mol) 461.33 418.51
Key Functional Groups Benzenesulfonyl, 5-bromofuran, carboxamide Thiophene carbonyl, furan, diazepine
Available Quantity 64 mg 52 mg
Structural Insights:
  • G504-0033 contains a brominated furan ring, which may enhance electrophilic reactivity compared to the non-halogenated furan in J024-0391.
  • In contrast, J024-0391 features a thiophene carbonyl group, which is less electronegative but offers π-stacking capabilities .
  • The diazepine core in J024-0391 introduces conformational flexibility absent in the rigid tetrahydroquinoline scaffold of G504-0033 .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide (CAS Number: 946240-27-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a bromofuran moiety. Its molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S with a molecular weight of 456.6 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of the tetrahydroquinoline structure possess cytotoxic effects against various human tumor cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting cell proliferation in cancer models .
  • Enzyme Inhibition : The benzenesulfonyl group enhances the compound's reactivity, potentially allowing it to act as an enzyme inhibitor in metabolic pathways. This feature is crucial for developing therapeutic agents targeting specific diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds related to sulfonamide structures have shown effectiveness against E. coli and S. aureus .

Antitumor Activity

A study focused on the antitumor properties of related benzenesulfonamide compounds reported significant inhibition of cell growth in various cancer cell lines. The IC50 values for some derivatives ranged from 6.26 to 20.46 μM across different assays, indicating potent activity against tumor cells while maintaining lower toxicity towards normal cells .

CompoundCell Line TestedIC50 (μM)Activity Type
Compound 5HCC8276.26 ± 0.33Antitumor
Compound 9NCI-H3586.48 ± 0.11Antitumor
Compound 15A549Non-activeAntitumor

Antimicrobial Activity

The antimicrobial efficacy of related compounds was evaluated using broth microdilution methods:

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aS. aureus6.67

These findings suggest that modifications to the chemical structure can enhance selectivity and potency against specific microbial targets .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The sulfonamide group can form hydrogen bonds with active sites on target proteins or enzymes, while the bromofuran moiety may enhance binding affinity through electronic effects.
  • Inhibition of Metabolic Pathways : By inhibiting key enzymes involved in metabolic processes, the compound may disrupt cancer cell proliferation and microbial growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling the 5-bromofuran-2-carboxamide moiety to the 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine core. Key steps include:

  • Sulfonylation : Reacting tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Amide Coupling : Use coupling agents like EDCl/HOBt or DCC to link the bromofuran carboxylic acid to the amine intermediate. Optimize solvent (THF or DMF) and temperature (room temp to 50°C) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze aromatic protons (δ 6.5–8.0 ppm for quinoline and benzene rings), sulfonamide NH (δ ~10 ppm), and bromofuran signals (δ 6.0–7.5 ppm) .
  • HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95%) and retention time consistency .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching bromine .

Q. What analytical techniques assess thermal stability for storage and handling?

  • Methodological Answer :

  • DSC/TGA : Determine melting points (DSC) and decomposition temperatures (TGA). For sulfonamides, decomposition often occurs above 200°C, requiring storage at ≤4°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory bioactivity results in different assay systems be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., PTP1B activity via radiometric assays ) against cell-based viability assays (MTT or ATP-luciferase).
  • Stability Testing : Use HPLC to check compound integrity under assay conditions (e.g., pH, temperature). Degradation products may interfere .
  • Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites that alter activity .

Q. What strategies achieve regioselective sulfonylation at the tetrahydroquinoline N1 position?

  • Methodological Answer :

  • Protecting Groups : Temporarily block competing amine sites (e.g., Boc protection) before sulfonylation .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) favor N1 selectivity over O-sulfonylation .
  • Kinetic Monitoring : Use TLC (ethyl acetate/hexane, UV visualization) to track reaction progress and halt before byproduct formation .

Q. How does the bromofuran moiety influence enzyme inhibition compared to other substituents?

  • Methodological Answer :

  • SAR Studies : Compare IC₅₀ values against analogs (e.g., 5-chloro or 5-methyl furan). Bromine’s electronegativity enhances hydrogen bonding with catalytic residues in PTP1B .
  • Crystallography : Co-crystallize with target enzymes (e.g., PTP1B) to visualize binding modes. Bromine’s van der Waals radius may fill hydrophobic pockets .

Q. What computational methods predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide with crystal structures (PDB) of homologous enzymes. Focus on sulfonamide and bromofuran interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide
Reactant of Route 2
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.